Regioisomeric Selectivity: 2,4-Diethyl-1-nitrobenzene Is a Specific Minor Nitration Product of m-Diethylbenzene, Not a Major Isomer
When m-diethylbenzene is mononitrated with a mixture of concentrated and fuming nitric acid at 30 °C, the major mononitro product is 4-nitro-m-diethylbenzene, constituting 75% of the total nitro product. The remaining 25% consists of a low-boiling mixture of 2-nitro-m-diethylbenzene (i.e., 2,4-diethyl-1-nitrobenzene) and 5-nitro-m-diethylbenzene. The 4-nitro isomer boils at 133 °C at 4 mmHg (density d²⁰ = 1.0644; n_D = 1.5300), while the 2-nitro isomer-containing fraction distills between 107 and 120 °C at 4 mmHg [1]. This directly establishes that 2,4-diethyl-1-nitrobenzene is a minor, chromatography-demanding isomer that cannot be procured as a bulk nitration stream; sourcing it as a pure CAS-verified compound is essential for isomeric integrity.
| Evidence Dimension | Isomeric product distribution in m-diethylbenzene nitration |
|---|---|
| Target Compound Data | 2,4-Diethyl-1-nitrobenzene (2-nitro isomer): member of the 25% low-boiling fraction; distillation range 107–120 °C at 4 mmHg |
| Comparator Or Baseline | 4-Nitro-m-diethylbenzene (4-nitro isomer): 75% of total nitro product; boiling point 133 °C at 4 mmHg; density d²⁰ = 1.0644 |
| Quantified Difference | Target compound constitutes ≤25% of mononitration product mixture versus 75% for the major isomer; boiling point difference of 13–26 °C at 4 mmHg. |
| Conditions | Nitration of m-diethylbenzene with HNO₃ (sp. gr. 1.42) and fuming HNO₃ at 30 °C; product separation by high-precision vacuum distillation (4 mmHg). (Copenhaver and Reid, 1927) |
Why This Matters
Procurement of isomer-pure 2,4-diethyl-1-nitrobenzene requires awareness that the compound is naturally a minor isomer in the most direct synthetic pathway, demanding explicit CAS specification rather than ordering generic 'mononitro-m-diethylbenzene.'
- [1] Copenhaver, J.E.; Reid, E.E. m-Diethylbenzene and Some of Its Derivatives. J. Am. Chem. Soc. 1927, 49, 3157. View Source
